molecular formula C30H50B B12784042 Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)- CAS No. 77882-24-7

Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)-

Cat. No.: B12784042
CAS No.: 77882-24-7
M. Wt: 421.5 g/mol
InChI Key: WGXMLHBSRHYXEJ-WJXASMHPSA-N
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Description

Dilongifolylborane is an organoboron compound with the molecular formula C₃₀H₅₁B. It is primarily used in asymmetric hydroboration reactions, especially for aliphatic, trisubstituted, acyclic olefins . The compound is known for its high selectivity and efficiency in these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilongifolylborane is typically synthesized through the hydroboration of alkenes using borane reagents. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of dilongifolylborane involves large-scale hydroboration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dilongifolylborane primarily undergoes hydroboration reactions. It can also participate in oxidation and substitution reactions .

Common Reagents and Conditions

Major Products

The major products of these reactions are organoboron compounds, which can be further transformed into alcohols, amines, or other functional groups through subsequent reactions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)
  • Catecholborane
  • Triethylborane

Uniqueness

Dilongifolylborane is unique due to its high selectivity and efficiency in asymmetric hydroboration reactions. Compared to similar compounds like 9-Borabicyclo[3.3.1]nonane and catecholborane, dilongifolylborane offers better control over stereochemistry and higher yields in the synthesis of chiral molecules .

Properties

CAS No.

77882-24-7

Molecular Formula

C30H50B

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3/t19-,20-,21+,22+,23+,24+,25-,26-,29+,30+/m1/s1

InChI Key

WGXMLHBSRHYXEJ-WJXASMHPSA-N

Isomeric SMILES

[B](C[C@H]1[C@H]2CC[C@H]3[C@@H]2C(CCC[C@@]31C)(C)C)C[C@H]4[C@H]5CC[C@H]6[C@@H]5C(CCC[C@@]64C)(C)C

Canonical SMILES

[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C

Origin of Product

United States

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